

# Application Notes and Protocols for ACP-105 Administration in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | ACP-105   |           |  |  |  |
| Cat. No.:            | B15541016 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

ACP-105 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated promising anabolic effects in preclinical studies. Unlike traditional anabolic steroids, ACP-105 is designed to selectively target androgen receptors in specific tissues, such as muscle and bone, while minimizing androgenic side effects in tissues like the prostate.[1][2] This tissue selectivity makes it a compound of interest for potential therapeutic applications in muscle-wasting conditions and osteoporosis. These application notes provide a comprehensive overview of the administration of ACP-105 in preclinical rodent models, including detailed experimental protocols and a summary of expected outcomes based on available data.

# Data Presentation: Anabolic and Androgenic Activity

Preclinical evaluation of SARMs like **ACP-105** typically involves the use of a castrated rodent model to assess both anabolic (muscle-building) and androgenic (effects on sex tissues) activities. The levator ani muscle, a perineal muscle in male rodents, is a well-established marker for anabolic activity, while the prostate gland weight is a primary indicator of androgenic effects.



A key study in castrated rats demonstrated that **ACP-105** exerts robust anabolic effects on the levator ani muscle with only minimal impact on the prostate.[1] While specific quantitative data for **ACP-105** from a single comprehensive study is not publicly available, the following table represents the typical expected outcomes based on the reported high anabolic potency and tissue selectivity. For comparative purposes, data for another SARM with similar characteristics is included.

| Compound              | Dose           | Animal Model           | Levator Ani<br>Muscle Weight<br>(% of Intact<br>Control) | Prostate<br>Weight (% of<br>Intact Control) |
|-----------------------|----------------|------------------------|----------------------------------------------------------|---------------------------------------------|
| ACP-105<br>(Expected) | 1-10 mg/kg/day | Castrated Rat          | ~80-100%                                                 | <20%                                        |
| JNJ-28330835          | 10 mg/kg/day   | Orchidectomized<br>Rat | Stimulated<br>maximal growth                             | Reduced by ~30% in intact rats              |

Note: The data for **ACP-105** is an estimation based on qualitative descriptions from available literature.[1] The data for JNJ-28330835 is provided as a reference for the expected profile of a muscle-selective SARM.[3]

## **Experimental Protocols**

# Protocol for Assessing Anabolic and Androgenic Activity in a Castrated Rat Model

This protocol is designed to evaluate the tissue-selective androgenic and anabolic effects of **ACP-105**.

#### Materials:

- Male Sprague-Dawley or Wistar rats (8-10 weeks old)
- ACP-105
- Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 50% Saline)[4]



- Oral gavage needles (18-20 gauge, 1.5-3 inches with a rounded tip)[5]
- Surgical instruments for castration
- Anesthetics (e.g., isoflurane, ketamine/xylazine)
- Analytical balance
- Calipers

#### Procedure:

- Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.
- Castration:
  - Anesthetize the rats using an appropriate method.
  - Perform bilateral orchidectomy (castration) to remove the endogenous source of testosterone. A sham surgery group should be included where the testes are exteriorized but not removed.
  - Allow a recovery period of 7-14 days post-surgery.
- Grouping and Dosing:
  - Randomly assign castrated animals to different treatment groups (n=8-10 per group):
    - Vehicle control (castrated)
    - **ACP-105** (e.g., 1, 3, 10 mg/kg/day)
    - Testosterone propionate (positive control, e.g., 0.5 mg/kg/day, subcutaneous)
    - Sham-operated control + Vehicle



- Prepare the dosing solutions of ACP-105 in the chosen vehicle. Ensure the compound is fully dissolved.[4]
- Administer the assigned treatment daily via oral gavage for a period of 14 consecutive days. The volume should not exceed 10 ml/kg body weight.[6][7]
- Oral Gavage Technique:
  - Gently restrain the rat.
  - Measure the distance from the tip of the nose to the last rib to determine the correct insertion length of the gavage needle.[6]
  - Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.[4][8]
  - Monitor the animal for any signs of distress after the procedure.
- Necropsy and Tissue Collection:
  - On day 15, 24 hours after the final dose, euthanize the animals.
  - Carefully dissect and weigh the levator ani muscle and the ventral prostate.
  - Record the final body weight.
- Data Analysis:
  - Calculate the relative weights of the levator ani muscle and prostate (organ weight in mg / body weight in g).
  - Compare the mean relative organ weights between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

### **Protocol for Neuroprotection Studies in a Mouse Model**

**ACP-105** has also been investigated for its neuroprotective effects.

Materials:



- Adult mice (e.g., C57BL/6)
- ACP-105
- Vehicle for administration
- Model of neurodegeneration (e.g., Alzheimer's disease transgenic model, induced ischemic stroke model)
- Behavioral testing apparatus (e.g., Morris water maze, elevated plus maze)
- Equipment for tissue processing and analysis (e.g., Western blotting, immunohistochemistry)

#### Procedure:

- Animal Model and Treatment:
  - Utilize a relevant mouse model for the neurological condition of interest.
  - Administer ACP-105 or vehicle to the animals. The route and duration of administration will depend on the specific study design. For chronic studies, administration can be for several months.[9]
- · Behavioral Assessment:
  - Conduct a battery of behavioral tests to assess cognitive function, anxiety, and motor coordination. Examples include the Morris water maze for spatial learning and memory and the elevated plus maze for anxiety-like behavior.
- Biochemical and Histological Analysis:
  - Following the behavioral assessments, collect brain tissue for analysis.
  - Perform Western blotting to quantify the levels of key proteins in signaling pathways (e.g., AR, PI3K, Akt, ERK).[9]
  - Use immunohistochemistry to examine neuronal markers and pathological hallmarks of the disease.



## Signaling Pathways and Experimental Workflows Androgen Receptor Signaling Pathway

**ACP-105**, as a SARM, binds to the androgen receptor (AR). Upon binding, the AR translocates to the nucleus and modulates gene expression. This can activate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways, which are crucial for cell survival and proliferation.



Click to download full resolution via product page

**ACP-105** activates the Androgen Receptor signaling pathway.

## Experimental Workflow for Anabolic/Androgenic Assessment

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of **ACP-105**.





Click to download full resolution via product page

Workflow for assessing anabolic and androgenic activity.

### Conclusion

**ACP-105** demonstrates significant potential as a tissue-selective anabolic agent in preclinical models. The protocols outlined in these application notes provide a standardized framework for researchers to investigate its efficacy and mechanism of action. Adherence to detailed and consistent methodologies is crucial for generating reproducible and reliable data in the development of novel SARM therapeutics.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. medisearch.io [medisearch.io]
- 3. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. Nonsteroidal Selective Androgen Receptor Modulators and Selective Estrogen Receptor β
   Agonists Moderate Cognitive Deficits and Amyloid-β Levels in a Mouse Model of Alzheimer's
   Disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ACP-105
   Administration in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15541016#acp-105-administration-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com